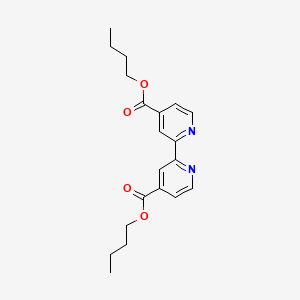

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

描述

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate (C32H44N2O4, molecular weight: 520.714 g/mol) is a nitrogen-based ligand featuring two bipyridine units with butyl ester groups at the 4,4'-positions . Its structure enables versatile coordination chemistry, forming stable complexes with transition metals (e.g., Ir, Ru, Ni) and lanthanides . Applications span luminescent materials, metal-organic frameworks (MOFs), dye-sensitized solar cells (DSSCs), and catalytic systems .

准备方法

Synthetic Routes and Reaction Conditions

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of dibutyl 2,2’-bipyridine-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

化学反应分析

Types of Reactions

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding bipyridine derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylic acid derivatives, while reduction can produce bipyridine alcohols .

科学研究应用

Coordination Chemistry

Role as a Ligand:

DBBPDC is utilized as a versatile ligand in coordination complexes. Its ability to stabilize metal ions enhances their reactivity and is crucial for catalysis and materials science. For example, it has been employed in the synthesis of ZnII/LnIII coordination polymers that exhibit improved catalytic performance for CO2 cycloaddition at ambient pressure .

Case Study:

A study demonstrated the successful use of DBBPDC in creating heterometallic coordination polymers which showed enhanced catalytic activity. The design involved optimizing the ligand's structure to improve metal ion interaction, leading to significant advancements in catalytic processes .

Organic Synthesis

Building Block in Synthesis:

DBBPDC serves as an effective building block in organic synthesis, facilitating the creation of complex molecules with high efficiency. It is particularly valuable in pharmaceutical development where intricate molecular architectures are required.

Example Applications:

- Synthesis of Copper Complexes: DBBPDC has been used to immobilize copper (II) complex dyes with multi-walled carbon nanotubes for applications in dye-sensitized solar cells .

- Photocatalytic Studies: The compound has also been investigated for its role in enhancing the photocatalytic performance of Iridium (III) complexes .

Photovoltaic Applications

Organic Solar Cells:

DBBPDC contributes to the development of organic solar cells by improving light absorption and energy conversion efficiency. Its structural properties allow it to function effectively within photovoltaic systems.

Research Findings:

Recent studies have highlighted the potential of DBBPDC-based materials in enhancing the stability and efficiency of perovskite nanocrystals used in solar cells .

Biological Studies

Enzyme Interactions and Drug Design:

The compound's properties make it valuable for biological research, particularly in studying enzyme interactions and drug design. Its ability to form stable complexes with biomolecules allows researchers to gain insights into molecular mechanisms.

Notable Research:

Research has indicated that DBBPDC can influence enzyme activity by altering binding affinities, thus providing a platform for drug development targeting specific biological pathways .

Environmental Chemistry

Pollutant Degradation:

DBBPDC is explored for its potential in environmental applications such as pollutant degradation and the development of sustainable materials. Its reactivity with various pollutants makes it a candidate for environmental remediation strategies.

Innovative Approaches:

Studies have focused on utilizing DBBPDC in catalytic systems designed to degrade environmental pollutants, showcasing its versatility beyond traditional chemical applications .

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Coordination Chemistry | Ligand for stabilizing metal ions in catalysis | ZnII/LnIII coordination polymers |

| Organic Synthesis | Building block for complex molecules | Copper complex dyes for solar cells |

| Photovoltaic Technologies | Enhances light absorption in organic solar cells | Perovskite nanocrystals improvements |

| Biological Studies | Investigates enzyme interactions and drug design | Influence on enzyme activity |

| Environmental Chemistry | Potential for pollutant degradation | Catalytic systems for environmental remediation |

作用机制

The mechanism of action of dibutyl 2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions .

相似化合物的比较

Ester-Modified 2,2'-Bipyridine-4,4'-Dicarboxylate Derivatives

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate belongs to a family of ester-functionalized ligands. Key derivatives include:

Key Findings :

- Solubility : Longer alkyl chains (butyl/isobutyl) improve solubility in organic media compared to methyl/ethyl derivatives .

- Steric Effects : Bulkier substituents (e.g., isobutyl) hinder coordination to metal centers, reducing catalytic activity .

- Applications : Methyl/ethyl esters are preferred in DSSCs due to efficient electron injection, while butyl derivatives excel in luminescent materials and MOFs .

Positional Isomers of Bipyridine Dicarboxylates

Substitution at different positions (4,4' vs. 5,5' or 6,6') alters coordination behavior and material properties:

Key Findings :

- Coordination Geometry : 4,4'-substitution enables chelation of two carboxylate groups to metal centers, forming rigid MOFs .

- Catalytic Performance : 6,6'-substituted ligands (e.g., bda) enhance Ru-based WOC activity due to optimal ligand geometry .

Non-Esterified Analogues

Removing ester groups or replacing bipyridine with other aromatic systems impacts functionality:

Key Findings :

生物活性

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate (DBBPDC) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and coordination chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

DBBPDC is a bipyridine derivative characterized by two carboxylate ester groups at the 4 and 4' positions of the bipyridine rings. Its molecular formula is , and it exhibits a planar structure with a root mean square deviation of 0.013 Å for its non-hydrogen atoms . The compound's ability to form stable complexes with metal ions enhances its biological activity.

The primary mechanism of action for DBBPDC involves its coordination with metal ions, where nitrogen atoms in the bipyridine rings act as electron donors. This coordination facilitates various chemical processes, including electron transfer reactions that are critical in biological systems. Notably, DBBPDC has been shown to exhibit significant antioxidant properties and cytotoxicity against various cancer cell lines, making it a candidate for therapeutic applications.

Antioxidant Activity

DBBPDC and its metal complexes have been reported to possess notable antioxidant activity. This property is attributed to their ability to scavenge free radicals and mitigate oxidative stress within cells. The presence of carboxylic acid functionalities enhances this activity, indicating that modifications to the compound can further improve its efficacy as an antioxidant.

Cytotoxicity Against Cancer Cells

Research indicates that DBBPDC exhibits cytotoxic effects on several cancer cell lines. For example, studies have demonstrated that DBBPDC complexes induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. In vitro assays have shown that treatment with DBBPDC leads to increased chromosomal DNA strand breaks in treated cells compared to controls .

Table 1: Cytotoxicity Data of DBBPDC on Cancer Cell Lines

| Cell Line | Concentration (μM) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|---|

| MCF7 | 1 | 92 | 8 |

| MCF7 | 5 | 73 | 27 |

| HeLa | 10 | 50 | 45 |

Data indicates a dose-dependent increase in apoptosis induction alongside decreased cell viability .

Case Study on Metal Complexes

A study investigated the anticancer activity of gold(III) complexes derived from bipyridine dicarboxylic acids, including derivatives similar to DBBPDC. The results showed that these complexes exhibited high cytotoxicity compared to traditional chemotherapy agents like cisplatin. The mechanism involved DNA damage leading to apoptosis, suggesting that similar pathways may be relevant for DBBPDC .

In Vitro Studies on Oxidative Stress

In another case study focusing on oxidative stress, DBBPDC was tested for its ability to reduce reactive oxygen species (ROS) levels in human cell lines. The results indicated that treatment with DBBPDC significantly lowered ROS levels compared to untreated controls, highlighting its potential as an antioxidant therapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, and how can purity be ensured?

The compound can be synthesized via bromination and debromination of dimethyl esters. For instance, bromination of dimethyl 6,6’-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate followed by debromination with diethylphosphite and N,N-diisopropylethylamine in THF yields the target compound with 58% overall efficiency. Purification challenges (e.g., polybrominated byproducts) are mitigated by recrystallization and HPLC analysis (≥98% purity) .

Q. How should researchers handle safety protocols for this compound during synthesis?

While direct safety data for the dibutyl ester are limited, its precursor ([2,2'-Bipyridine]-4,4'-dicarboxylic acid) is classified as a skin/eye irritant (GHS Category 2/2A) and respiratory irritant. Use fume hoods, wear nitrile gloves, and employ full-face protection. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : Confirm esterification via shifts in the aromatic region (δ 8.6–9.0 ppm for bipyridine protons) and butyl ester signals (δ 0.9–4.3 ppm).

- FT-IR : Validate ester C=O stretches (~1720 cm⁻¹) and bipyridine ring vibrations (~1600 cm⁻¹).

- HPLC : Ensure ≥98% purity using C18 columns and methanol/water gradients .

Q. How can crystallization conditions be optimized for structural analysis?

Single crystals suitable for X-ray diffraction are grown via slow evaporation from THF/hexane mixtures. The compound crystallizes in a monoclinic system (P21/c) with lattice parameters a = 7.4183 Å, b = 8.2829 Å, c = 15.375 Å, and β = 93.273°. SHELX software (e.g., SHELXL-97) is recommended for structure refinement .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination behavior in metal complexes?

The 4,4'-dicarboxylate groups act as bidentate ligands, forming octahedral Ru(II) complexes (e.g., [Ru(dppn)₂(dcbpy²⁻)]). The π-expansive bipyridine backbone enhances metal-to-ligand charge transfer (MLCT), critical for photophysical applications. Dihedral angles between pyridine rings (4.37°) and carboxylate groups optimize steric compatibility with metal nodes in MOFs .

Q. What strategies resolve contradictions in photophysical data for Ru(II) complexes derived from this ligand?

Discrepancies in emission lifetimes or quantum yields may arise from solvent polarity or counterion effects. Use time-resolved spectroscopy (e.g., TCSPC) to differentiate MLCT vs. ligand-centered transitions. Compare data across solvents (acetonitrile vs. DMF) and validate via DFT calculations .

Q. How can this compound be integrated into MOFs for sensing or catalysis?

As a ditopic linker, it forms Zn- or Zr-based MOFs (e.g., UiO-67 analogs) with high surface areas (>1000 m²/g). Post-synthetic modification (e.g., ester hydrolysis to carboxylates) enhances Lewis acidity for catalysis. For biosensing, functionalize MOF surfaces with probes (e.g., Tb³⁺-dipicolinate complexes) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Key issues include:

- Byproduct formation : Monitor bromination steps via TLC to avoid polybrominated impurities.

- Solvent selection : THF ensures solubility but requires strict anhydrous conditions.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. Methodological Notes

属性

IUPAC Name |

butyl 2-(4-butoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-5-11-25-19(23)15-7-9-21-17(13-15)18-14-16(8-10-22-18)20(24)26-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRBANJUKBOCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。